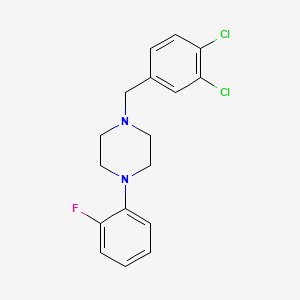

1-(4-methoxy-3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine is a versatile heterocyclic compound, serving as a fundamental building block in various pharmacologically active molecules. It has been extensively studied for its potential in treating diseases, including tuberculosis, due to its significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). This underlines the importance of piperazine derivatives in medicinal chemistry and their wide-ranging therapeutic applications.

Synthesis Analysis

The synthesis of piperazine derivatives involves the modification of the piperazine nucleus to enhance medicinal potential. A variety of molecular designs have been developed, incorporating the piperazine entity to furnish compounds with diverse therapeutic uses, including CNS agents, anticancer, and cardio-protective agents (Rathi et al., 2016). This diversity showcases the adaptability of piperazine in drug design.

Molecular Structure Analysis

Piperazine's molecular framework allows for significant structural modification, enhancing its bioactive profile. Studies on the structural modification of natural bioactive compounds containing the piperazine moiety reveal its critical role in developing therapeutic medications. Addressing solubility, bioavailability, and cost-effectiveness through structural modifications can lead to novel derivatives with improved pharmacological profiles (Chopra et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, leading to the formation of 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This process highlights the metabolic pathways of piperazine derivatives and their extensive pre-systemic and systemic metabolism, which is critical in their pharmacological actions (Caccia, 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their therapeutic efficacy. The presence of the piperazine ring improves the pharmacokinetic profile of antidepressants, highlighting its significance in the development of novel antidepressants (Kumar et al., 2021).

Chemical Properties Analysis

The chemical versatility of piperazine allows for the creation of compounds with varied pharmacological activities. For instance, the antioxidant activity of piperazine compounds has been documented, indicating that piperazine can be coupled with different heterocyclic rings to obtain compounds with good antioxidant activity (Begum et al., 2020).

properties

IUPAC Name |

1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-19-17-21(10-11-22(19)25-2)18-24-15-13-23(14-16-24)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16,18H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIYVNQGBIBVCK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)

![4-{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B5620509.png)

![3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5620513.png)

![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)

![4-{[(4-chlorophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5620533.png)

amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)

![1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)

![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)

![ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5620546.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5620552.png)

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)